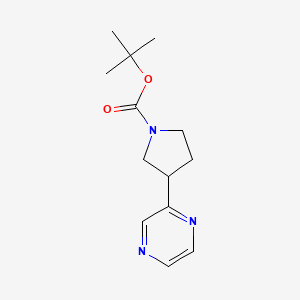

Tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a pyrazine heterocycle at the 3-position. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. With a molecular formula of C₁₃H₂₀N₄O₂ and a molecular weight of 264.32 g/mol, it is characterized by high purity (>95%) and stability under standard storage conditions . Its structural versatility allows for modifications at the pyrazine ring or pyrrolidine backbone, enabling diverse pharmacological applications.

Properties

IUPAC Name |

tert-butyl 3-pyrazin-2-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-4-10(9-16)11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVRXRPXFKPWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrazine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

Tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine-Pyrazine Derivatives

The following table summarizes structurally related compounds, emphasizing differences in substituents, molecular properties, and applications:

Key Differences in Properties and Reactivity

The benzoxazole analog (CAS 1353958-77-6, ) offers aromaticity and planar geometry, favoring π-π stacking in biological targets.

Steric and Solubility Considerations: The aminomethyl-oxoethyl-pyrazine variant (CAS 1420995-44-3, ) increases hydrophilicity due to the extended polar chain, enhancing aqueous solubility. Methoxy-methylpyridine substitution (CAS 1228665-86-8, ) introduces steric bulk, which may hinder binding in narrow enzyme pockets.

Synthetic Utility :

Biological Activity

Tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate is CHNO, with a molecular weight of approximately 249.31 g/mol. The compound features a pyrrolidine ring and a pyrazine moiety, along with a tert-butyl ester group, which enhances its solubility and stability. Its heterocyclic structure allows for diverse interactions with biological targets, making it a candidate for drug discovery efforts.

Mechanisms of Biological Activity

Preliminary studies indicate that tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate exhibits enzyme inhibition properties. The proposed mechanism involves binding to the active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This interaction can lead to modulation of various biochemical pathways, although specific molecular targets remain to be fully elucidated.

Interaction Studies

Interaction studies are critical for understanding the biological mechanisms of this compound. These studies may focus on:

- Enzyme Inhibition : Assessing the compound's ability to inhibit specific enzymes involved in metabolic pathways.

- Protein-Ligand Interactions : Evaluating how the compound interacts with different proteins to potentially alter their function.

- Cell-Based Assays : Testing the compound's effects on cellular processes, such as proliferation or apoptosis.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures often exhibit significant biological activities. For example, related pyrazine derivatives have shown antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Escherichia coli, suggesting that tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate may also possess antimicrobial activity .

Case Studies

Several case studies have explored the pharmacological potential of pyrazine derivatives:

- Antimicrobial Activity : Compounds similar to tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate have demonstrated minimum inhibitory concentrations (MIC) against bacterial strains ranging from 250 μg/mL to lower values depending on structural modifications .

- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines like IL-17 and TNFα, showcasing IC values in the nanomolar range, indicating potent anti-inflammatory properties .

Comparative Analysis

The following table highlights the uniqueness of tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate | CHNO | Contains a pyridine ring instead of pyrazine |

| Tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate | CHNO | Features an ether linkage instead of an amine |

| Tert-butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate | CHNO | Incorporates an amino group instead of an ether |

The distinct substitution pattern and presence of the tert-butyl ester group significantly influence the reactivity, solubility, and potential biological activity compared to similar compounds.

Applications in Drug Discovery

Tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate serves as a valuable building block in medicinal chemistry for synthesizing bioactive molecules targeting specific biological pathways. Its versatility makes it applicable in:

- Drug Development : Exploring new therapeutic agents targeting diseases such as cancer or infections.

- Chemical Biology : Investigating enzyme mechanisms and protein interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.